Afabicin disodium, also known as Afabicin, is a novel antibiotic that has garnered attention for its unique mechanism of action and potential applications in treating bacterial infections, particularly those caused by resistant strains of Staphylococcus. This compound is classified as a small molecule antibiotic and is currently under investigation for its efficacy against various bacterial infections, including acute bacterial skin and skin structure infections.
Afabicin is derived from a series of chemical modifications aimed at enhancing the antibacterial properties of existing compounds. It was initially developed by Debiopharm and has been studied in clinical trials to evaluate its safety and effectiveness.
The synthesis of Afabicin involves several key steps that enhance its antibacterial activity. The compound is synthesized from fusidic acid derivatives through processes such as esterification with various side chains to improve lipophilicity and membrane permeability.
Afabicin's molecular structure features a complex arrangement that includes a naphthyridine core linked to various functional groups. The specific stereochemistry is crucial for its biological activity.
Afabicin primarily acts as an enoyl-acyl carrier protein reductase (FabI) inhibitor. Its mechanism involves the inhibition of fatty acid synthesis in bacteria, which is critical for their growth and survival.
The compound undergoes metabolic conversion into its active form, afabicin desphosphono, which exerts its antibacterial effects by binding to the FabI enzyme, thereby disrupting the fatty acid biosynthesis pathway in Staphylococcus spp. .
Afabicin functions by specifically targeting the FabI enzyme involved in fatty acid synthesis. This inhibition leads to a disruption in the bacterial cell membrane integrity and ultimately results in cell death.
Afabicin has shown promise in treating various bacterial infections, particularly those involving biofilms formed by Staphylococcus species. Its unique mechanism allows it to target antibiotic-resistant strains effectively while minimizing disruption to the human microbiota.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3